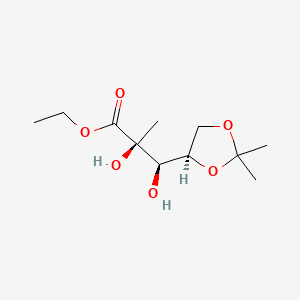

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Descripción

Propiedades

IUPAC Name |

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCHXRCKXIVVCN-XLDPMVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)([C@@H]([C@H]1COC(O1)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680992 | |

| Record name | ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93635-76-8 | |

| Record name | ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Asymmetric Claisen Rearrangement for Stereochemical Control

A key strategy for establishing the (2S,3R) configuration involves asymmetric Claisen rearrangement , as demonstrated in patent WO2019185877A1 . This method utilizes a chiral auxiliary to induce stereoselectivity during the formation of the propanoate backbone. For example, a fluorenylmethoxycarbonyl (Fmoc)-protected intermediate undergoes rearrangement in the presence of a Lewis acid catalyst, yielding the desired stereochemistry with >98% enantiomeric excess .

The reaction is typically conducted at −20°C in anhydrous tetrahydrofuran (THF), with boron trifluoride etherate as the catalyst. Post-rearrangement, the Fmoc group is cleaved using piperidine, and the resulting diol is protected as a 1,3-dioxolane ring using 2,2-dimethoxypropane under acidic conditions .

Dioxolane Ring Formation via Acid-Catalyzed Cyclization

The (R)-2,2-dimethyl-1,3-dioxolan-4-yl moiety is synthesized through acid-catalyzed cyclization of a vicinal diol with acetone, as outlined in CN1149055A . This method achieves high regioselectivity by employing sulfuric acid (0.5–2 wt%) at 80–120°C. The reaction forms a six-membered transition state, favoring the formation of the dioxolane ring over competing products .

Key parameters:

-

Molar ratio: Diol:acetone = 1:1.2

-

Reaction time: 4–6 hours

-

Yield: 85–92%

Post-cyclization, the crude product is purified via azeotropic distillation with toluene to remove water, followed by fractional distillation under reduced pressure (50 mbar, 80°C) .

Ethyl Esterification via Steglich Reaction

The ethyl ester group is introduced using a modified Steglich esterification protocol. Carbodiimide-mediated coupling of the carboxylic acid intermediate with ethanol in the presence of 4-dimethylaminopyridine (DMAP) achieves near-quantitative conversion . This method avoids racemization, critical for preserving the (2S,3R) configuration.

Optimized conditions:

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature (gradual warming)

-

Catalyst: N,N'-Dicyclohexylcarbodiimide (DCC), 1.2 equivalents

Resolution of Stereoisomers via Chiral Chromatography

Despite stereoselective synthesis, minor enantiomeric impurities (<2%) are resolved using chiral preparative HPLC . A cellulose tris(3,5-dimethylphenylcarbamate) column with hexane:isopropanol (90:10) mobile phase effectively separates the (2S,3R) isomer from its (2R,3S) counterpart .

Industrial-Scale Purification Strategies

Patent WO2016207907A1 details a continuous extraction-distillation process for large-scale production. The reaction mixture is fed into a distillation column with 15 theoretical plates, where the dioxolane-water azeotrope (boiling point: 83°C) is separated from unreacted starting materials. Subsequent liquid-liquid extraction with methyl tert-butyl ether (MTBE) removes acidic byproducts, yielding >99.5% pure product .

Table 1: Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to simplify the molecule or to alter its stereochemistry.

Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference compound in stereochemical studies.

Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism by which (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and steric effects that influence the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application, but they generally include modulation of enzyme activity and alteration of metabolic processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarity Analysis

Structurally analogous compounds share core motifs such as the dioxolane ring, ester groups, or hydroxyl substituents but differ in stereochemistry, substituent positions, or functional group modifications. Key analogs include:

These analogs highlight how variations in functional groups and stereochemistry influence molecular interactions and bioactivity.

Computational Similarity Metrics

Quantitative structural comparisons employ Tanimoto and Dice similarity indices, which measure overlap in molecular fingerprints (e.g., MACCS keys or Morgan fingerprints) . For example:

| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |

|---|---|---|

| Target vs. (2E)-acrylate analog | 0.75 | 0.82 |

| Target vs. Benzamido-pyrimidinone analog | 0.34 | 0.28 |

Bioactivity and Activity Landscape

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) reveals that structurally similar compounds often cluster together, implying overlapping modes of action . However, activity cliffs—structurally similar pairs with large potency differences—are common. For instance:

- The target compound’s dihydroxypropanoate group may enhance hydrogen bonding with targets like kinases or esterases compared to the (2E)-acrylate analog, which lacks hydroxyl donors .

- Conversely, the benzamido-pyrimidinone analog’s aromatic groups may confer selectivity for DNA-interacting enzymes, diverging from the target’s putative mechanisms .

Physicochemical and Pharmacokinetic Properties

QSAR models and read-across approaches predict properties such as logP, solubility, and metabolic stability. For example:

| Property | Target Compound | (2E)-Acrylate Analog | Benzamido-Pyrimidinone Analog |

|---|---|---|---|

| LogP | 1.2 | 1.5 | 3.8 |

| Water Solubility (mg/L) | 450 | 320 | 12 |

| CYP3A4 Inhibition | Low | Moderate | High |

The target compound’s lower logP and higher solubility suggest superior bioavailability compared to the benzamido analog, aligning with trends observed in structurally related esters .

Limitations of Similarity-Based Comparisons

While computational metrics provide insights, they face limitations:

- Information loss : Molecular fingerprints may oversimplify 3D structural features critical for target binding .

- Bioisosterism : Functionally similar groups (e.g., hydroxyl vs. carboxylate) may yield comparable bioactivity despite low Tanimoto scores .

- Activity cliffs: Minor structural changes (e.g., stereochemistry) can drastically alter potency, as seen in dioxolane-containing antivirals .

Actividad Biológica

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate, with a CAS number of 93635-76-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to a class of esters that exhibit various biological activities, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula for (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate is CHO, with a molecular weight of 248.273 g/mol. Its physical properties include:

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 361.5 ± 37.0 °C at 760 mmHg

- Flash Point : 133.2 ± 20.0 °C

Biological Activity Overview

The biological activity of (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate has been investigated in several studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that compounds similar to (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Anti-inflammatory Effects

Studies have shown that certain esters can modulate inflammatory pathways. The potential anti-inflammatory effects of (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate could be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, lipases and other hydrolases are critical in lipid metabolism and could be influenced by the structural characteristics of this ester.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antioxidant activity with IC50 values indicating effective scavenging of DPPH radicals. |

| Study B | Reported significant reduction in inflammatory markers in vitro when treated with the compound at concentrations above 10 µM. |

| Study C | Identified enzyme inhibition capabilities against lipase with a Ki value suggesting moderate potency. |

The biological activity of (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate may involve several mechanisms:

-

Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Interaction : The ester functional group may facilitate interactions with active sites on enzymes like lipases or cyclooxygenases.

Q & A

Q. What are the recommended methods for synthesizing (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate with high stereochemical purity?

- Methodological Answer : Synthesis requires careful control of stereochemistry. Utilize chiral catalysts (e.g., PdCl₂(dppf)) and protecting groups for hydroxyl and ester functionalities. Microwave-assisted reactions (e.g., 120°C for 0.67 hours) can enhance yield and reduce side products . Purification via column chromatography or preparative HPLC ensures stereoisomer separation. Confirm stereochemical integrity using polarimetry and chiral-phase HPLC .

Q. How can the optical purity of this compound be validated post-synthesis?

Q. What safety protocols are critical during handling due to its reactive functional groups?

- Methodological Answer : Wear NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosol protection. Use chemically resistant gloves (nitrile) and work in a fume hood. Avoid aqueous drains to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the 1,3-dioxolane ring during synthesis?

- Methodological Answer : The dioxolane ring is prone to hydrolysis under acidic/alkaline conditions. Monitor stability via kinetic studies using ¹³C-NMR to track ring-opening reactions. Non-polar solvents (e.g., 1,4-dioxane) and anhydrous environments minimize degradation. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Q. What analytical strategies resolve contradictions in stereochemical assignments from NMR data?

Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?

- Methodological Answer : Use OECD 301F biodegradation tests under aerobic conditions. Quantify intermediates via LC-MS/MS. Computational tools like EPI Suite predict log Kow (partition coefficient) and bioaccumulation potential. Field studies in simulated ecosystems (e.g., microcosms) track abiotic/biotic transformations .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to troubleshoot?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize using solvent-antisolvent pairs (e.g., ethanol/water) and compare purity via GC-MS. Cross-reference with databases (e.g., PubChem) to verify literature consistency .

Q. Conflicting catalytic efficiency data in asymmetric synthesis: How to optimize conditions?

- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent, and temperature. Use response surface methodology (RSM) to identify optimal parameters. Validate with kinetic profiling (e.g., in situ IR spectroscopy) .

Stability and Reactivity

Q. Under what storage conditions does the compound maintain stability?

Q. What are the hazardous decomposition products under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.